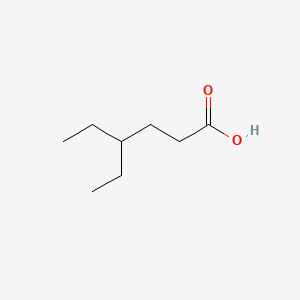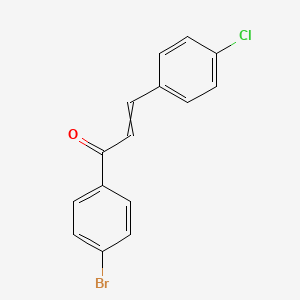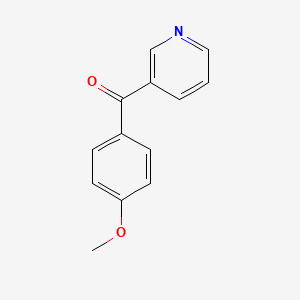
3-(4-甲氧基苯甲酰)吡啶
概述
描述
3-(4-Methoxybenzoyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-methoxybenzoyl group
科学研究应用
3-(4-Methoxybenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
安全和危害
作用机制
Target of Action
It’s structurally similar to 3-methylpyridine, which is known to interact with collagenase 3 and stromelysin-1 . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target proteins, affecting their function .
Biochemical Pathways
A study on the urinary metabolites of a similar compound, 3-(4-methoxybenzoyl)-1-pentylindole (rcs-4), suggests that it undergoes various metabolic transformations, including aromatic monohydroxylation, dihydroxylation, aromatic hydroxylation/oxidation of the n-pentyl chain to a ketone, o-demethylation, and n-depentylation . These transformations could potentially affect various biochemical pathways.
Pharmacokinetics
A structurally similar compound, 2-(3-methoxybenzoyl)pyridine, is reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties could potentially influence the bioavailability of 3-(4-Methoxybenzoyl)pyridine.
Result of Action
Pyridine derivatives are known to exhibit a wide range of biological activities . For instance, some pyridine derivatives have been shown to have antibacterial properties .
生化分析
Biochemical Properties
3-(4-Methoxybenzoyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 3-(4-Methoxybenzoyl)pyridine and these enzymes often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in biological systems .
Cellular Effects
The effects of 3-(4-Methoxybenzoyl)pyridine on cellular processes are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. It influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Furthermore, 3-(4-Methoxybenzoyl)pyridine can modulate gene expression by affecting transcription factors and epigenetic modifications, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-(4-Methoxybenzoyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, the compound can intercalate into DNA, disrupting the double helix and inhibiting DNA replication and transcription. Additionally, 3-(4-Methoxybenzoyl)pyridine can act as an enzyme inhibitor, blocking the active site of enzymes and preventing substrate binding. These interactions result in alterations in gene expression and cellular pathways .
Temporal Effects in Laboratory Settings
The stability and effects of 3-(4-Methoxybenzoyl)pyridine over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term studies have shown that prolonged exposure to 3-(4-Methoxybenzoyl)pyridine can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. These findings highlight the importance of controlling experimental conditions to ensure reproducibility and accuracy in biochemical research .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-Methoxybenzoyl)pyridine vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent. These findings underscore the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
3-(4-Methoxybenzoyl)pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The primary metabolic pathways include hydroxylation and demethylation, resulting in the production of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of 3-(4-Methoxybenzoyl)pyridine within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the bioavailability and efficacy of 3-(4-Methoxybenzoyl)pyridine in biological systems .
Subcellular Localization
The subcellular localization of 3-(4-Methoxybenzoyl)pyridine is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct 3-(4-Methoxybenzoyl)pyridine to specific organelles. The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzoyl)pyridine typically involves the acylation of pyridine with 4-methoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production methods for 3-(4-Methoxybenzoyl)pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
化学反应分析
Types of Reactions: 3-(4-Methoxybenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: 3-(4-Hydroxybenzoyl)pyridine.
Reduction: 3-(4-Methoxybenzyl)pyridine.
Substitution: 3-(4-Methoxybenzoyl)-2-nitropyridine or 3-(4-Methoxybenzoyl)-2-chloropyridine.
相似化合物的比较
- 3-(4-Hydroxybenzoyl)pyridine
- 3-(4-Methoxybenzyl)pyridine
- 3-(4-Methoxybenzoyl)-2-nitropyridine
- 3-(4-Methoxybenzoyl)-2-chloropyridine
Comparison: 3-(4-Methoxybenzoyl)pyridine is unique due to the presence of both a methoxy group and a benzoyl group attached to the pyridine ring. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles .
属性
IUPAC Name |
(4-methoxyphenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCNCXKAEBIVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178532 | |
| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23826-71-3 | |
| Record name | (4-Methoxyphenyl)-3-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23826-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023826713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
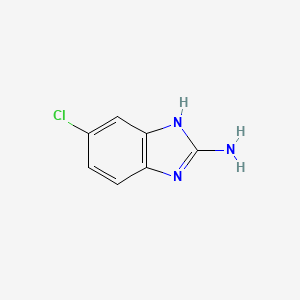
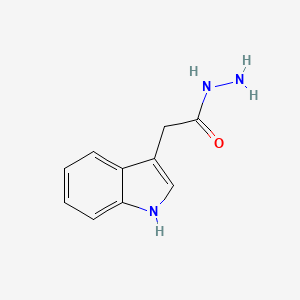
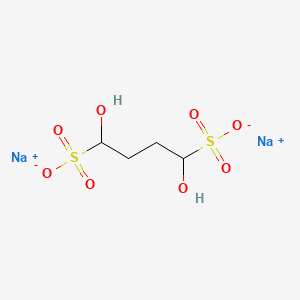
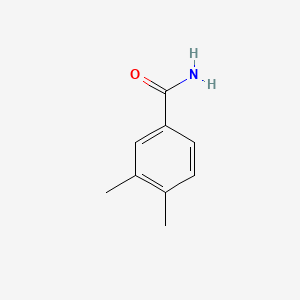
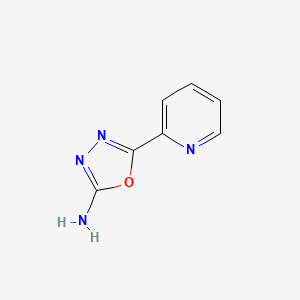
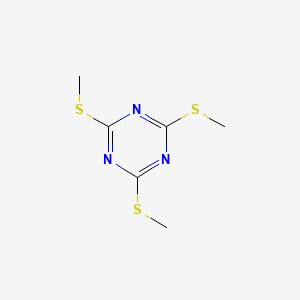
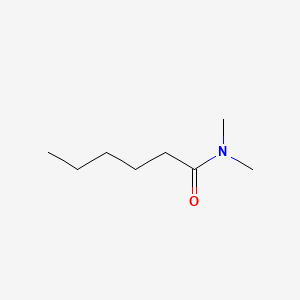
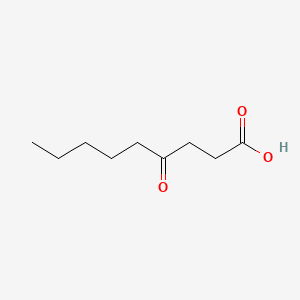
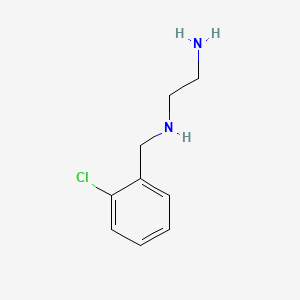
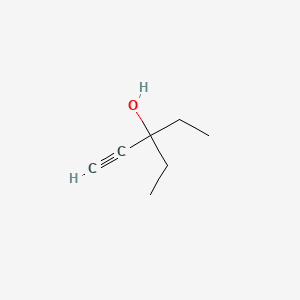
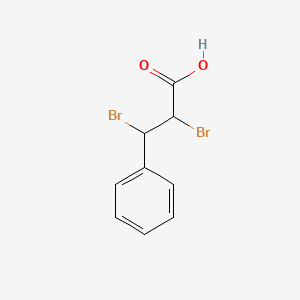
![6-Azaspiro[5.5]undecan-6-ium bromide](/img/structure/B1294682.png)
